6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H23ClN4O2S and its molecular weight is 479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₃₈H₂₃ClN₄O₂S
- Molecular Weight : 479.0 g/mol
- CAS Number : 1112430-51-9
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and glucose homeostasis.
PPARα Agonism
Research indicates that compounds similar to this compound exhibit high selectivity towards PPARα over PPARγ. For instance, a related compound demonstrated an EC₅₀ of 10 nM for human PPARα with approximately 410-fold selectivity against human PPARγ in transactivation assays .
Biological Activity and Pharmacological Effects
- Antidiabetic Effects : The activation of PPARα is linked to improved insulin sensitivity and lipid profiles. This makes the compound a candidate for treating metabolic disorders such as type 2 diabetes.
- Anti-inflammatory Properties : By modulating inflammatory pathways through PPARα activation, the compound may reduce chronic inflammation associated with metabolic diseases .
- Cardiovascular Benefits : The compound's ability to improve lipid metabolism suggests potential cardiovascular protective effects, particularly in dyslipidemia .
Study on PPARα Agonists
A study highlighted the efficacy of a structurally related compound as a PPARα selective agonist. This compound showed promising results in preclinical models for treating conditions like atherosclerosis and dyslipidemia due to its favorable pharmacokinetic profile and safety .
In Vivo Studies
In vivo studies have demonstrated that compounds similar to this compound can significantly lower triglyceride levels and improve HDL cholesterol levels in animal models .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₃₈H₂₃ClN₄O₂S |
Molecular Weight | 479.0 g/mol |
CAS Number | 1112430-51-9 |
Target | PPARα |
EC₅₀ for PPARα | 10 nM |
Selectivity (PPARγ) | 410-fold |
Propriétés
IUPAC Name |
6-benzyl-2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c1-16-22(27-24(32-16)18-8-5-9-19(26)12-18)15-33-25-28-21-10-11-30(14-20(21)23(31)29-25)13-17-6-3-2-4-7-17/h2-9,12H,10-11,13-15H2,1H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHIUJNEHCAXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(CN(CC4)CC5=CC=CC=C5)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.